Cas no 1806760-55-3 (3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol)

3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol is a fluorinated pyridine derivative with a multifunctional structure, featuring aminomethyl, difluoromethyl, and trifluoromethoxy substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability in drug development. The aminomethyl and hydroxymethyl groups offer reactive sites for further derivatization, enabling the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for exploring structure-activity relationships in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol structure
1806760-55-3 structure
Product Name:3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol
CAS No:1806760-55-3
MF:C9H9F5N2O2
MW:272.171979665756
CID:4844830
Update Time:2025-05-20

3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol
    • Inchi: 1S/C9H9F5N2O2/c10-8(11)5-2-16-6(3-17)4(1-15)7(5)18-9(12,13)14/h2,8,17H,1,3,15H2
    • InChI Key: SFYJGSQEKXQDLK-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(CO)C(CN)=C1OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 264
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68.4

3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080206-1g
3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol
1806760-55-3 97%
1g
$1,519.80 2022-03-31

3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol Related Literature

Additional information on 3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol

3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol: A Comprehensive Overview

The compound with CAS No 1806760-55-3, commonly referred to as 3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, agrochemicals, and advanced materials. The molecule's structure is characterized by a pyridine ring substituted with three distinct groups: an aminomethyl group at position 3, a difluoromethyl group at position 5, and a trifluoromethoxy group at position 4, along with a hydroxymethyl group at position 2.

The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of stereocontrol and regioselectivity in modern organic synthesis. Recent advancements in catalytic methods have enabled the efficient construction of such complex molecules, making them more accessible for research and industrial applications. The presence of multiple fluorinated groups in the molecule contributes to its high stability and unique electronic properties, which are highly desirable in pharmaceutical and agricultural applications.

One of the most notable aspects of 3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol is its ability to act as a versatile building block in medicinal chemistry. Its structure allows for easy functionalization, enabling researchers to explore its potential as a lead compound for treating various diseases. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development.

In addition to its pharmaceutical applications, this compound has also found utility in the field of agrochemistry. The trifluoromethoxy group imparts excellent herbicidal activity, while the aminomethyl group enhances the molecule's ability to target specific enzymes involved in plant growth regulation. Recent research has demonstrated that this compound can effectively control the growth of invasive weeds without causing significant harm to crops, making it a valuable addition to integrated pest management strategies.

The electronic properties of 3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol also make it an attractive candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The fluorinated groups contribute to the molecule's high electron-withdrawing capacity, which is essential for achieving optimal charge transport properties in these devices. Furthermore, the hydroxymethyl group at position 2 provides additional flexibility, allowing for fine-tuning of the molecule's electronic characteristics during device fabrication.

Recent studies have focused on understanding the relationship between the molecular structure of this compound and its functional properties. For example, researchers have investigated how the spatial arrangement of the substituents affects the molecule's stability and reactivity under different conditions. These insights have led to the development of novel synthetic strategies that enable better control over the molecule's properties during synthesis.

Moreover, the presence of multiple fluorinated groups in 3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol has been shown to significantly enhance its bioavailability when used as a drug candidate. This is particularly important for compounds targeting diseases where poor absorption or rapid metabolism limits their therapeutic efficacy. By optimizing the molecule's pharmacokinetic profile, researchers aim to develop more effective treatments with fewer side effects.

In conclusion, 3-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-methanol represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structural features and functional properties make it an invaluable tool for advancing research in drug discovery, agrochemistry, and materials science. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in shaping future innovations across these fields.

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